5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium hydrogen sulphate
Description
5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium hydrogen sulphate (hereafter referred to as Compound X) is a cationic indolium derivative characterized by a methoxy substituent at the 5-position, a vinyl-linked 1-methyl-2-phenylindole moiety, and a hydrogen sulphate counterion. Such compounds are typically utilized in optical applications (e.g., dyes, sensors) due to their extended conjugation and tunable absorption/emission properties .
Properties
CAS No. |
85283-78-9 |
|---|---|
Molecular Formula |
C29H30N2O5S |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
hydrogen sulfate;5-methoxy-1,3,3-trimethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium |
InChI |
InChI=1S/C29H29N2O.H2O4S/c1-29(2)24-19-21(32-5)15-17-26(24)30(3)27(29)18-16-23-22-13-9-10-14-25(22)31(4)28(23)20-11-7-6-8-12-20;1-5(2,3)4/h6-19H,1-5H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
NJPNVCQLPSZMHN-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)OC)[N+](=C1/C=C/C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.OS(=O)(=O)[O-] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC)[N+](=C1C=CC3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Step 1: Synthesis of Indole Derivatives
The starting materials are typically substituted indoles, such as 5-methoxy-1,3,3-trimethylindole and 1-methyl-2-phenylindole. These are prepared or procured with the desired substitution pattern on the indole ring.Step 2: Formation of the Vinyl Linkage
The key step involves a condensation or coupling reaction between the 3-position of one indole and the 2-position of the other, forming a vinyl (ethenyl) bridge. This is often achieved via a Knoevenagel-type condensation or Wittig-type reaction using appropriate aldehydes or phosphonium ylides derived from the indole precursors.Step 3: Quaternization to Form Indolium Salt
The nitrogen atom in the indole ring is quaternized, typically by methylation or alkylation, to form the indolium cation. This step is crucial for the compound's ionic character.Step 4: Salt Formation with Hydrogen Sulfate
The final step involves treatment of the indolium cation with sulfuric acid or a hydrogen sulfate source to form the hydrogen sulfate salt, stabilizing the compound and enhancing its solubility and crystallinity.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Indole synthesis/substitution | Starting indoles or substituted indoles | Commercially available or synthesized via Fischer indole synthesis or related methods |
| 2 | Vinyl linkage formation | Aldehyde or phosphonium ylide, base (e.g., piperidine, triethylamine), solvent (ethanol, DMF) | Knoevenagel or Wittig condensation under reflux or room temperature |
| 3 | Quaternization | Methyl iodide, methyl sulfate, or methyl triflate | Alkylation at nitrogen to form indolium salt |
| 4 | Salt formation | Sulfuric acid or hydrogen sulfate salts | Controlled acidification to obtain hydrogen sulfate salt |
Representative Synthetic Route (Literature-Based)
Synthesis of 5-methoxy-1,3,3-trimethylindolium intermediate:
Alkylation of 5-methoxyindole with methyl iodide under basic conditions to introduce methyl groups at N-1 and C-3 positions.Coupling with 1-methyl-2-phenylindole vinyl precursor:
Preparation of 1-methyl-2-phenylindole aldehyde derivative followed by condensation with the indolium intermediate to form the vinyl linkage.Final salt formation:
Treatment of the resulting indolium compound with sulfuric acid to yield the hydrogen sulfate salt.
Research Findings and Analytical Data
Purity and Yield:
Reported yields for similar indolium vinyl compounds range from 60% to 85%, depending on reaction conditions and purification methods (chromatography, recrystallization).-
- NMR Spectroscopy: Confirms vinyl linkage and substitution pattern on indole rings.
- Mass Spectrometry: Molecular ion peak at m/z 518.6 consistent with molecular weight.
- Elemental Analysis: Matches calculated values for C, H, N, O, and S.
- X-ray Crystallography: Used in some studies to confirm salt formation and molecular conformation.
Stability:
The hydrogen sulfate salt form enhances stability and solubility in polar solvents, facilitating further applications in dye chemistry and pharmaceuticals.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Indole derivative synthesis | Fischer indole synthesis or commercial | Substituted indoles with methoxy, methyl groups |
| Vinyl linkage formation | Knoevenagel or Wittig condensation | Formation of ethenyl bridge between indoles |
| Quaternization | Methyl iodide or methyl sulfate | Formation of indolium cation |
| Salt formation | Sulfuric acid or hydrogen sulfate salts | Formation of hydrogen sulfate salt |
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indol-1-ium hydrogensulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its reduced forms, typically using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted indole compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research has indicated that indole derivatives, including this compound, exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and apoptosis. Studies have shown that derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, making them potential candidates for cancer therapeutics .
Antimicrobial Properties :
The compound has been investigated for its antimicrobial activity against various pathogens. Its ability to disrupt microbial cell membranes suggests potential use as an antimicrobial agent in pharmaceutical formulations .
Photodynamic Therapy
Photodynamic therapy (PDT) utilizes light-sensitive compounds to produce reactive oxygen species upon light activation, leading to cell damage and death. The unique structure of 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium hydrogen sulphate makes it suitable for PDT applications:
- Photosensitization : The compound can be activated by specific wavelengths of light to generate singlet oxygen, effectively targeting tumor cells while minimizing damage to surrounding healthy tissues .
Materials Science
Dye-Sensitized Solar Cells :
The compound's ability to absorb light and convert it into energy has led to research into its application in dye-sensitized solar cells (DSSCs). Its structural properties allow for efficient electron transfer processes, enhancing the overall efficiency of solar energy conversion systems .
Case Studies
Mechanism of Action
The mechanism of action of 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indol-1-ium hydrogensulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural Analogs and Spectral Properties
Compound X belongs to a family of indolium salts with variations in substituents, counterions, and conjugation length. Key comparisons include:
1,3,3-Trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydroindol-2-ylidene)penta-1,3-dienyl]-3H-indolium iodide (Cy5 Analog)
- Structure: Shares a similar indolium core but lacks the methoxy group and phenyl substitution. The extended pentadienyl chain shifts λmax to longer wavelengths (~646 nm in methanol) .
- Application : Widely used as a cyanine dye for bioimaging. The iodide counterion limits aqueous solubility compared to Compound X’s sulfate .
5-Methoxy-2-((E)-2-((E)-6-(2-((E)-5-methoxy-1,3,3-trimethylindolin-2-ylidene)ethylidene)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium iodide (6d)
- Structure : Symmetric indolium iodide with methoxy groups at the 5-position. The biphenyl-vinyl linker extends conjugation, yielding a HRMS m/z of 585.3476 .
- Properties : Melting point (238–240°C) and λmax (~550 nm) suggest similarities to Compound X, but the iodide counterion reduces polar solvent compatibility .
1,3,3-Trimethyl-2-[3-(1,3,3-trimethyl-1,3-dihydroindol-2-ylidene)propenyl]-3H-indolium chloride
- Application : A chloride salt used as a spectrophotometric reagent for selenium detection (sensitivity: 0.05–0.5 μg/mL). Compound X’s sulfate may offer improved solubility for similar analytical applications .
Counterion Effects
The hydrogen sulphate counterion in Compound X distinguishes it from halide-based analogs:
Biological Activity
5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium hydrogen sulphate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C29H29N2O₄S
- Molecular Weight : 521.62 g/mol
- CAS Number : 83969-05-5
Synthesis
The synthesis of this compound generally involves multi-step reactions that create the indolium core, introduce the methoxy group, and establish the vinyl linkage. Catalysts and specific solvents are critical for optimizing yields and purity. The following table summarizes different synthesis methods:
| Synthesis Method | Description |
|---|---|
| Catalytic Synthesis | Utilizes palladium catalysts to establish carbon-carbon or carbon-nitrogen couplings. |
| Electrophilic Additions | Involves the addition of electrophiles to the indole structure, enhancing reactivity and biological potential. |
| Continuous Flow Reactors | Modern industrial methods that improve efficiency and yield while minimizing by-products. |
Biological Activity
Research indicates that 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium hydrogen sulphate exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating specific signaling pathways.
- Antioxidant Activity : The presence of methoxy groups enhances its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
- Enzyme Modulation : Interaction studies indicate that it may affect enzyme activities associated with metabolic pathways.
- Neuroprotective Effects : Some findings point towards its potential in protecting neurons from damage, suggesting implications for neurodegenerative diseases.
Case Studies
Several studies have investigated the biological effects of this compound:
Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that the compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through caspase activation.
Study 2: Antioxidant Properties
Research conducted on animal models indicated that administration of the compound resulted in decreased levels of oxidative stress markers, suggesting a protective effect against cellular damage.
Study 3: Enzyme Interaction
A biochemical assay revealed that 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium hydrogen sulphate inhibited a specific enzyme linked to inflammation, highlighting its potential anti-inflammatory properties.
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Interaction : Binding to specific receptors may alter cellular signaling pathways.
- Enzyme Inhibition : Competing with substrates or altering enzyme conformation.
- Redox Modulation : Influencing redox states within cells due to its electron-donating properties.
Q & A
Basic: What synthetic strategies are optimal for preparing this indolium salt, and how can reaction conditions be systematically optimized?
Answer:
The synthesis of indole derivatives often leverages electrophilic substitution or cross-coupling reactions. For example, iodine catalysis (10 mol%) in acetonitrile at 40°C achieved 98% yield for a structurally related indole compound under optimized conditions (Table 1, ). Key steps include:
Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) and Brønsted acids (e.g., p-TsOH) to identify optimal catalytic activity.
Temperature/Time Optimization : Reactions at elevated temperatures (40–80°C) often accelerate kinetics but may compromise selectivity.
Solvent Selection : Polar aprotic solvents like MeCN enhance solubility of hydrophobic intermediates.
Yield Monitoring : Use HPLC or TLC to track reaction progress and purity.
Advanced: How can computational methods streamline the design of novel indole derivatives with similar structural motifs?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict reactivity and regioselectivity. For instance, ICReDD combines computational modeling with experimental validation to narrow optimal reaction parameters (e.g., solvent, catalyst) and reduce trial-and-error cycles . Steps include:
Transition State Analysis : Identify energy barriers for key steps like electrophilic substitution.
Molecular Dynamics (MD) Simulations : Simulate solvent effects on reaction pathways.
Data-Driven Optimization : Machine learning models trained on existing datasets (e.g., Table 1 ) predict yield trends.
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C-NMR confirms substituent positions (e.g., methoxy groups at C5) and vinyl linkage integrity. Compare shifts with analogous indolium salts (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Single-Crystal X-ray Diffraction : Resolves spatial arrangement of the indole core and counterion (sulfate). Metrics: R factor < 0.05, mean C–C bond length 1.39 Å .
- Mass Spectrometry : HR-ESI-MS verifies molecular ion [M+H]⁺ and fragmentation patterns.
Advanced: How can researchers resolve contradictions in reported synthetic yields for analogous indole derivatives?
Answer:
Discrepancies often arise from:
Impurity Profiles : Side products (e.g., dimerized indoles) may inflate yields. Use preparative HPLC to isolate pure fractions .
Reagent Purity : Trace moisture in solvents or catalysts (e.g., AlCl₃) reduces efficacy. Pre-dry solvents over molecular sieves.
Reaction Scalability : Bench-scale conditions (e.g., 10 mmol) may not translate to larger batches due to heat/mass transfer limitations.
Basic: What are the stability considerations for this compound under varying storage conditions?
Answer:
- Light Sensitivity : Indole derivatives degrade under UV light. Store in amber vials at –20°C .
- Moisture Sensitivity : The sulfate counterion may hydrolyze in humid environments. Use desiccants (e.g., silica gel) in storage containers.
- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures (>150°C typical for indoles).
Advanced: What mechanistic insights exist for the electrophilic substitution reactions central to this compound’s synthesis?
Answer:
Iodine-catalyzed reactions proceed via in situ generation of electrophilic iodine species (I⁺). For example:
Activation : I₂ coordinates to the indole nitrogen, enhancing electrophilicity at C2.
Vinyl Formation : A Heck-type coupling between indole and styrene derivatives forms the vinyl bridge (see Table 1, entry 16 ).
Counterion Effects : Hydrogen sulfate stabilizes the indolium intermediate via hydrogen bonding, as shown in crystallographic data .
Basic: How can researchers validate the biological activity of this compound while minimizing assay interference?
Answer:
Counterion Control : Compare activity of the hydrogen sulfate salt with chloride or acetate salts to rule out counterion-specific effects.
Solubility Optimization : Use DMSO/water mixtures (≤0.1% DMSO) to avoid solvent toxicity.
Fluorescence Quenching : Indole derivatives may autofluoresce. Use LC-MS/MS to quantify cellular uptake independently .
Advanced: What strategies enable selective functionalization of the indole core without disrupting the vinyl linkage?
Answer:
- Protection/Deprotection : Temporarily block reactive sites (e.g., NH with Boc groups) before introducing substituents .
- Directed C–H Activation : Pd-catalyzed coupling at C7 (less sterically hindered) using directing groups like pyridine .
- Microwave-Assisted Synthesis : Enhances regioselectivity in multi-step reactions (e.g., 80°C, 30 min vs. 24 h conventional heating) .
Basic: What analytical challenges arise in quantifying this compound in complex matrices (e.g., cell lysates)?
Answer:
- Matrix Effects : Co-eluting biomolecules suppress ionization in LC-MS. Use isotope-labeled internal standards (e.g., ¹³C-indole) .
- Detection Limits : UV-Vis (λmax ~280 nm) lacks sensitivity for trace amounts. Employ fluorescence detection (λex 300 nm, λem 400 nm) .
Advanced: How can in silico models predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?
Answer:
- QSAR Modeling : Train models on indole derivatives with known ADME data. Key descriptors: molar refractivity, topological surface area .
- Molecular Docking : Simulate binding to serum albumin or CYP450 enzymes to predict metabolic stability.
- logP Calculation : Software like MOE estimates partition coefficients using fragment-based methods (e.g., −1.2 to +2.5 for similar indoles) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
